

Animal Models for Studying the Effects of Ntrans-caffeoyltyramine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-trans-caffeoyloctopamine	
Cat. No.:	B12095753	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-caffeoyltyramine (NCT) is a naturally occurring phenolic amide with demonstrated therapeutic potential, particularly in the realms of metabolic disorders and gut health. As a potent agonist of Hepatocyte Nuclear Factor 4α (HNF 4α), a critical regulator of metabolism and intestinal barrier function, NCT has garnered significant interest for its pharmacological effects. [1][2][3] These application notes provide an overview of relevant animal models and detailed protocols for investigating the in vivo and in vitro effects of NCT.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of N-trans-caffeoyltyramine.

Table 1: In Vivo Efficacy and Safety Data for N-trans-caffeoyltyramine



Animal Model	Dosage	Duration	Key Findings	Reference
High-Fat Diet- Induced Obese Mice (C57BL/6J)	4000 ppm in diet (~400 mg/kg/day)	10 weeks	Prevented weight gain and hepatic steatosis. Increased mitochondrial mass and function.	[1][4]
Sprague-Dawley Rats (90-day toxicity study)	Up to 1983 mg/kg bw/day	90 days	No-Observed- Adverse-Effect Level (NOAEL): 1427 mg/kg bw/day (males), 1983 mg/kg bw/day (females).	[5]
HNF4α knockout mouse model of IBD	Not specified	Not specified	Mitigated deleterious effects of a high- fat diet on HNF4α expression and improved intestinal barrier integrity.	[2][6]

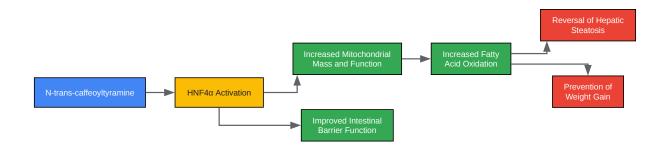
Table 2: In Vitro Efficacy Data for N-trans-caffeoyltyramine



Cell Line	Treatment	Concentration	Key Findings	Reference
Human transverse colon epithelial cells	Co-cultured with TNF-α	Not specified	Dose-dependent reversal of impaired transepithelial electrical resistance (TEER) and intestinal permeability.	[3]

Signaling Pathway

The primary mechanism of action for N-trans-caffeoyltyramine is its agonistic activity on Hepatocyte Nuclear Factor 4α (HNF 4α). This nuclear transcription factor plays a pivotal role in regulating genes involved in metabolism and maintaining intestinal barrier integrity.



Click to download full resolution via product page

N-trans-caffeoyltyramine signaling pathway.

Experimental Protocols High-Fat Diet-Induced Obesity Mouse Model

This model is designed to evaluate the efficacy of N-trans-caffeoyltyramine in preventing weight gain and hepatic steatosis.



Materials:

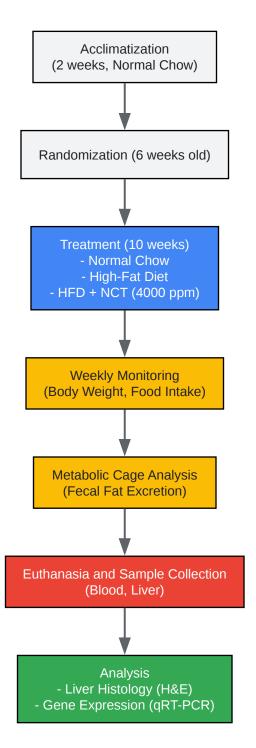
- Male C57BL/6J mice (4 weeks old)
- Normal chow diet
- High-fat diet (HFD; e.g., 60 kcal% fat)
- N-trans-caffeoyltyramine
- Metabolic cages
- Equipment for histological analysis (liver tissue)
- Equipment for gene expression analysis (qRT-PCR)

Protocol:

- · Acclimatize mice for 2 weeks on a normal chow diet.
- At 6 weeks of age, randomize mice into three groups:
 - Control group: Normal chow diet.
 - HFD group: High-fat diet.
 - HFD + NCT group: High-fat diet containing 4000 ppm N-trans-caffeoyltyramine.
- Provide diets and water ad libitum for 10 weeks.
- Monitor body weight and food intake weekly.
- At the end of the study, house mice in metabolic cages for 24 hours to collect feces for analysis of fat excretion.
- Euthanize mice and collect blood and liver tissue.
- Perform histological analysis (H&E staining) on liver sections to assess steatosis.



 Analyze gene expression of relevant markers in liver tissue (e.g., HNF4α, genes involved in mitochondrial biogenesis).



Click to download full resolution via product page

Workflow for the high-fat diet mouse model.



90-Day Oral Toxicity Study in Rats

This protocol is for assessing the safety profile of N-trans-caffeoyltyramine following prolonged oral administration in rats.

Materials:

- Sprague-Dawley rats
- N-trans-caffeoyltyramine
- Vehicle for administration (e.g., corn oil)
- Equipment for clinical observations, body weight measurement, and food consumption.
- Equipment for hematology, clinical chemistry, and urinalysis.
- Equipment for gross necropsy and histopathological examination.

Protocol:

- Acclimatize animals for at least 5 days.
- Randomly assign animals to control and treatment groups (e.g., low, mid, and high dose).
- Administer N-trans-caffeoyltyramine or vehicle daily by oral gavage for 90 days.
- Conduct daily clinical observations for signs of toxicity.
- Measure body weight and food consumption weekly.
- Perform ophthalmological examinations prior to and at the end of the study.
- Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at specified intervals.
- At the end of the 90-day period, perform a comprehensive gross necropsy on all animals.
- Collect and preserve organs and tissues for histopathological examination.



In Vitro Intestinal Barrier Function Assay

This assay evaluates the ability of N-trans-caffeoyltyramine to protect the intestinal barrier from inflammation-induced damage.

Materials:

- Human transverse colon epithelial cells (e.g., Caco-2)
- · Cell culture reagents
- Transwell inserts
- Tumor Necrosis Factor-α (TNF-α)
- N-trans-caffeoyltyramine
- Transepithelial Electrical Resistance (TEER) meter
- Fluorescently labeled marker for permeability assessment (e.g., FITC-dextran)

Protocol:

- Seed human transverse colon epithelial cells on Transwell inserts and culture until a differentiated monolayer is formed.
- Induce inflammation by adding TNF- α to the basolateral medium.
- Treat the cells with varying concentrations of N-trans-caffeoyltyramine in the apical and/or basolateral medium.
- Measure TEER at regular intervals to assess the integrity of the epithelial barrier.
- Assess intestinal permeability by adding a fluorescently labeled marker (e.g., FITC-dextran)
 to the apical side and measuring its appearance in the basolateral medium over time.
- Analyze the data to determine the dose-dependent effect of N-trans-caffeoyltyramine on preserving intestinal barrier function in the presence of an inflammatory stimulus.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Long-term oral administration of an HNF4α agonist prevents weight gain and hepatic steatosis by promoting increased mitochondrial mass and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of N-Trans Caffeoyltyramine (NCT) and N-Trans Feruloyltyramine (NFT) Supplementation in Individuals with Diarrhea PredominantIrritable Bowel Syndrome (IBS-D): Results from a Randomized, Double-Blind, Placebo-Controlled Trial [jscimedcentral.com]
- 3. brightseedbio.com [brightseedbio.com]
- 4. Long-term oral administration of an HNF4α agonist prevents weight gain and hepatic steatosis by promoting increased mitochondrial mass and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety Evaluation of N- trans-caffeoyltyramine Derived From a Strain of Yarrowia lipolytica Through Precision Fermentation [pubmed.ncbi.nlm.nih.gov]
- 6. ffhdj.com [ffhdj.com]
- To cite this document: BenchChem. [Animal Models for Studying the Effects of N-trans-caffeoyltyramine]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12095753#animal-models-for-studying-n-trans-caffeoyloctopamine-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com